molecular formula C15H9N3O2 B14686006 2-Quinoxalinecarbonitrile, 3-phenyl-, 1,4-dioxide CAS No. 33074-70-3

2-Quinoxalinecarbonitrile, 3-phenyl-, 1,4-dioxide

Cat. No.: B14686006
CAS No.: 33074-70-3
M. Wt: 263.25 g/mol
InChI Key: UEVRLCVBDJUNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Quinoxalinecarbonitrile, 3-phenyl-, 1,4-dioxide is a heterocyclic compound that contains a benzene ring fused to a pyrazine ring. The oxidation of both nitrogens in the pyrazine ring results in the formation of the 1,4-dioxide derivative. This compound is known for its diverse biological properties, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinoxalinecarbonitrile, 3-phenyl-, 1,4-dioxide typically involves the reaction of appropriate quinoxaline derivatives with oxidizing agents. For instance, a common method includes the reaction of 3-phenylquinoxaline-2-carbonitrile with hydrogen peroxide or other peroxides under controlled conditions to achieve the 1,4-dioxide form .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Quinoxalinecarbonitrile, 3-phenyl-, 1,4-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, reduced quinoxaline species, and higher oxidation state compounds .

Scientific Research Applications

2-Quinoxalinecarbonitrile, 3-phenyl-, 1,4-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Quinoxalinecarbonitrile, 3-phenyl-, 1,4-dioxide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-Quinoxalinecarbonitrile, 3-phenyl-, 1,4-dioxide can be compared with other similar compounds, such as:

Properties

CAS No.

33074-70-3

Molecular Formula

C15H9N3O2

Molecular Weight

263.25 g/mol

IUPAC Name

4-oxido-1-oxo-3-phenylquinoxalin-1-ium-2-carbonitrile

InChI

InChI=1S/C15H9N3O2/c16-10-14-15(11-6-2-1-3-7-11)18(20)13-9-5-4-8-12(13)17(14)19/h1-9H

InChI Key

UEVRLCVBDJUNJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C([N+](=O)C3=CC=CC=C3N2[O-])C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.